N,N'-Diacetyl-d-cystine is a synthetic compound derived from cystine, characterized by the addition of two acetyl groups to the nitrogen atoms of the cystine structure. This compound is notable for its potential applications in biochemistry and pharmacology, particularly as a modulator of biological responses. The molecular formula for N,N'-diacetyl-d-cystine is , and it has a molecular weight of approximately 324.37 g/mol. It is recognized for its role in enhancing the stability and bioavailability of cysteine, a critical amino acid involved in various metabolic processes.
N,N'-Diacetyl-d-cystine can be synthesized from cystine or cystine derivatives, often utilizing acetylation agents such as acetyl chloride or acetic anhydride under controlled conditions. The synthesis typically involves mild reaction conditions to ensure high yields and purity of the final product .
This compound falls under the category of diacetylated amino acids and is specifically classified as a derivative of cystine, which is itself a dimer of cysteine. Its classification is essential for understanding its biochemical properties and interactions within biological systems.
The synthesis of N,N'-diacetyl-d-cystine can be achieved through several methods, primarily involving acetylation processes:
The reactions typically require careful control of temperature and stirring to ensure complete conversion of starting materials. The use of solvents like water is advantageous as they can be recycled, minimizing waste and improving sustainability in the synthesis process .
N,N'-Diacetyl-d-cystine features a disulfide bond characteristic of cystine derivatives, with two acetyl groups attached to the nitrogen atoms. Its structural formula can be represented as follows:
N,N'-Diacetyl-d-cystine participates in various chemical reactions typical of amides and disulfides:
These reactions are crucial for understanding how N,N'-diacetyl-d-cystine functions as a precursor to biologically active compounds and its role in cellular metabolism.
N,N'-Diacetyl-d-cystine acts primarily through its conversion into cysteine within biological systems. Upon administration or application, enzymes hydrolyze the acetyl bonds, releasing cysteine, which then participates in various metabolic processes including antioxidant defense mechanisms through glutathione production . This controlled release mechanism makes it a valuable compound in therapeutic applications.
N,N'-Diacetyl-d-cystine has several scientific uses:
N,N'-Diacetyl-L-cystine (systematic IUPAC name: (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid) is a symmetric disulfide dimer formed through the oxidation of two N-acetylcysteine molecules. Its molecular formula is C₁₀H₁₆N₂O₆S₂, with a molecular weight of 324.37 g/mol, and it bears the CAS registry number 5545-17-5 [4] [5]. The compound is systematically identified in chemical databases under synonyms including N,N′-diacetyl-L-cystine, DiNAC, (Ac-Cys-OH)₂, and NSC 203780 [4] [7]. Structurally, DiNAC differs fundamentally from its monomeric precursor N-acetylcysteine (NAC) through a disulfide (-S-S-) bridge linking two N-acetylcysteine units at their cysteine moieties. This dimerization eliminates NAC’s characteristic free thiol (-SH) group while retaining dual acetylated nitrogen atoms and carboxyl termini [6] [9]. The resulting molecular configuration enhances stability against oxidation but reduces direct reactivity with electrophilic radicals compared to NAC [6].
Table 1: Molecular Characteristics of N,N′-Diacetyl-L-cystine
Property | Specification |
---|---|
Systematic Name | (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
Molecular Formula | C₁₀H₁₆N₂O₆S₂ |
Molecular Weight | 324.37 g/mol |
CAS Registry Number | 5545-17-5 |
Key Stereochemistry | L-configuration at chiral centers |
Primary Synonyms | DiNAC; (Ac-Cys-OH)₂; NSC 203780 |
DiNAC emerged from systematic pharmacological explorations during the late 20th century aimed at enhancing the therapeutic profile of N-acetylcysteine. Initial research by Astra Draco AB (Lund, Sweden) in the 1990s focused on synthesizing and evaluating cysteine-derived disulfide dimers for immunomodulatory applications [6] [8]. Patent filings from this era, including US5824681A (1998), documented organic salts (e.g., di-lysine derivatives) designed to improve DiNAC’s aqueous solubility and oral bioavailability [8]. This period marked a strategic shift from investigating NAC primarily as a mucolytic and antidote (roles established in the 1960s-1970s) toward exploiting oxidized metabolites for novel immunological endpoints [2] [6]. Key studies in rodent contact sensitivity models demonstrated DiNAC’s unprecedented potency—100- to 1000-fold greater than NAC—in modulating delayed-type hypersensitivity, stimulating intensive research into its mechanisms and disease applications [6] [9].
The investigation of DiNAC for immunomodulation and atherosclerosis hinges on two intersecting rationales: First, the structural requirement for disulfide bonds in modulating lymphocyte function and redox-sensitive signaling pathways implicated in chronic inflammation [6]. Second, the mechanistic link between oxidative stress, glutathione depletion, and endothelial dysfunction in cardiovascular pathologies [2] [7]. Unlike NAC, which primarily acts as a glutathione precursor or direct reactive oxygen species scavenger, DiNAC’s disulfide bridge enables unique interactions with cell-surface thiols and proteins involved in immune cell activation [6] [9]. Furthermore, its stability facilitates oral administration and sustained systemic exposure, making it suitable for chronic conditions like atherosclerosis [7]. Preclinical evidence suggesting dissociation between lipid metabolism and plaque reduction highlighted DiNAC’s potential as a novel disease-modifying agent distinct from statins [7] [9].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8